phenyl L-alaninate-2-13C
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Overview
Description
Phenyl L-alaninate-2-13C is a stable isotope-labeled compound, specifically an isotopologue of phenylalanine where the carbon-13 isotope is incorporated at the second carbon position. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways, protein synthesis, and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl L-alaninate-2-13C can be synthesized through various methods. One common approach involves the incorporation of carbon-13 labeled precursors during the synthesis of phenylalanine. The reaction typically involves the use of carbon-13 labeled benzyl cyanide, which undergoes a series of reactions including hydrolysis and decarboxylation to yield phenylalanine-2-13C .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Phenyl L-alaninate-2-13C undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a keto group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Phenylpyruvic acid-2-13C.
Reduction: Phenylalaninol-2-13C.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl L-alaninate-2-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in protein synthesis studies to track the incorporation of phenylalanine into proteins.
Medicine: Utilized in metabolic studies to understand diseases related to amino acid metabolism.
Industry: Applied in the production of labeled compounds for research and development purposes.
Mechanism of Action
Phenyl L-alaninate-2-13C exerts its effects primarily through its incorporation into metabolic pathways. The carbon-13 isotope acts as a tracer, allowing researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- DL-Phenylalanine-2-13C
- L-Phenylalanine-1-13C
- Methyl L-phenylalaninate
Uniqueness
Phenyl L-alaninate-2-13C is unique due to its specific isotopic labeling at the second carbon position. This precise labeling allows for detailed studies of metabolic pathways and protein synthesis, providing insights that are not possible with non-labeled or differently labeled compounds .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
phenyl (2S)-2-amino(213C)propanoate |
InChI |
InChI=1S/C9H11NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m0/s1/i7+1 |
InChI Key |
HCRMTRJXSDDOIK-DYQYKUGJSA-N |
Isomeric SMILES |
C[13C@@H](C(=O)OC1=CC=CC=C1)N |
Canonical SMILES |
CC(C(=O)OC1=CC=CC=C1)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.